molecular formula C12H21N3O5S3 B549342 Brinzolamide CAS No. 138890-62-7

Brinzolamide

Cat. No. B549342
M. Wt: 383.5 g/mol
InChI Key: HCRKCZRJWPKOAR-JTQLQIEISA-N
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Description

Brinzolamide is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor . It is used to reduce intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It is commercially formulated as a 1% ophthalmic suspension .


Synthesis Analysis

Brinzolamide can be synthesized from 3-acetyl-2,5-dichlorothiophene by chlorination and acetylation. The product is then reacted with sodium benzyl sulfide . Another method involves synthesizing brinzolamide(S)-isomer from 3-(2-bromoacetyl)-5-chloro-2-thiophenesulfonamide over five-step reactions of reduction cyclization, N-alkylation, sulfamation, amino protecting, and amination .


Molecular Structure Analysis

The molecular structure of Brinzolamide is characterized by a unique bilayer structure. The layers are linked by an N—H…O hydrogen bond involving a sulfonamide O atom as acceptor and the secondary amine H atom as donor .


Chemical Reactions Analysis

Brinzolamide is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor . Various analytical techniques such as UV spectroscopy, HPLC, LC-MS, and TLC densitometry can be used to analyze Brinzolamide .


Physical And Chemical Properties Analysis

Brinzolamide has a molecular weight of 383.5 g/mol . It is a white powder . The density of Brinzolamide is 1.5±0.1 g/cm^3 .

Scientific Research Applications

Pharmacology and Treatment in Ocular Conditions

Brinzolamide is primarily known for its application in treating ocular conditions such as open-angle glaucoma and ocular hypertension. It is a highly specific inhibitor of carbonic anhydrase II (CA-II), playing a key role in reducing intraocular pressure (IOP) by suppressing the formation of aqueous humor in the eye. This mechanism is crucial for its effectiveness in these conditions. Clinical trials have demonstrated its efficacy in lowering IOP, with reductions estimated around 18% (Iester, 2008).

Ocular Hemodynamics

Brinzolamide has been studied for its effects on ocular hemodynamics. A study involving healthy volunteers showed that, apart from decreasing IOP, brinzolamide significantly shortened arteriovenous passage time (AVP) without changing retrobulbar hemodynamics. This suggests potential benefits in glaucoma therapy where vascular dysfunction is indicated by prolonged AVP (Kaup et al., 2004).

Impact on Corneal Endothelial Cells

Investigations into the effect of brinzolamide on corneal endothelial cells (CECs) in glaucoma patients revealed that its use, in addition to latanoprost, did not influence CEC parameters such as cell density, cell size variation, or hexagonality during a one-year follow-up period. This suggests its safety in long-term use without adverse impacts on CECs (Nakano et al., 2016).

Formulation and Delivery Optimization

Recent research has focused on optimizing the delivery of brinzolamide. Studies have explored microemulsion-based ocular delivery systems to improve its solubility and bioavailability. Such systems exhibit favorable features like suitable droplet size and pH for ocular delivery, indicating potential for enhanced treatment efficacy in glaucoma (Gohil et al., 2020).

Comparative Studies with Other Medications

Brinzolamide has been compared with other medications in its class. Studies show its equivalency in efficacy to dorzolamide and fewer ocular side effects, making it a preferred choice in certain patient populations. Additionally, it has been evaluated in combination therapies, often showing enhanced IOP reduction when used with other glaucoma medications (Tsukamoto et al., 2005).

Safety And Hazards

Brinzolamide should be used with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRKCZRJWPKOAR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045531
Record name Brinzolamide
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Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Brinzolamide
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Solubility

7.13e-01 g/L
Record name Brinzolamide
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Mechanism of Action

Brinzolamide is a highly specific inhibitor of CA-II, which is the main CA isoenzyme involved in the secretion of aqueous humor. Inhibition of CA in the ciliary process of the eye slows the formation of bicarbonate, and reduces sodium and fluid transport. This results in a reduction in the rate of aqueous humor secretion and the intraocular pressure. Brinzolamide is absorbed systemically following topical ocular administration. Since it has a high affinity for CA-II, brinzolamide binds extensively to red blood cells, where CA-II is primarily found. As sufficient CA-II activity remains, adverse effects resulting from the systemic inhibition of CA by brinzolamide are not observed. The metabolite N-desethyl brinzolamide is also formed. This metabolite binds to CA and accumulates in red blood cells as well. In the presence of brinzolamide, the metabolite binds mainly to carbonic anhydrase I (CA-I).
Record name Brinzolamide
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Product Name

Brinzolamide

CAS RN

138890-62-7
Record name Brinzolamide
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Record name (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
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Record name BRINZOLAMIDE
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Melting Point

131 °C
Record name Brinzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01194
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Record name Brinzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,630
Citations
L DeSantis - Survey of ophthalmology, 2000 - Elsevier
… twice-daily brinzolamide provides as significant an IOP reduction as three-times-daily brinzolamide or dorzolamide in a relatively high percentage of patients. Brinzolamide has been …
Number of citations: 137 www.sciencedirect.com
M Iester - Expert Opinion on Pharmacotherapy, 2008 - Taylor & Francis
… Brinzolamide ophthalmic suspension 1% is a topical carbonic anhydrase inhibitor that is … after 18 months of brinzolamide 1% treatment. In clinical trials, brinzolamide 1% has been …
Number of citations: 21 www.tandfonline.com
LH Silver, Brinzolamide Comfort Study Group - Survey of ophthalmology, 2000 - Elsevier
… with brinzolamide 1.0%. The most frequent ocular adverse event reported in the brinzolamide … Overall, adverse events associated with brinzolamide 1.0% and dorzolamide 2.0% were …
Number of citations: 101 www.sciencedirect.com
MA Pinard, CD Boone, BD Rife, CT Supuran… - Bioorganic & Medicinal …, 2013 - Elsevier
… interactions of the widely used CA inhibitory drugs brinzolamide (marketed as Azopt®) and … Also the inhibition of CA II and CA IX and molecular docking reveal brinzolamide to be a …
Number of citations: 108 www.sciencedirect.com
CJ Ingram, RF Brubaker - American journal of ophthalmology, 1999 - Elsevier
… CONCLUSIONS: Our data support the idea that brinzolamide is at least as efficacious as … brinzolamide should expect similar ocular hypotensive responses from brinzolamide and …
Number of citations: 76 www.sciencedirect.com
LH Silver, TBPTS Group - American journal of ophthalmology, 1998 - Elsevier
… in up to 75.7% of patients taking brinzolamide twice daily and in up to 80.1% taking brinzolamide three times daily. Treatment with brinzolamide 1.0% was safe, comfortable, and well …
Number of citations: 221 www.sciencedirect.com
SA Gandolfi, J Lim, AC Sanseau, JC Parra Restrepo… - Advances in …, 2014 - Springer
… The aim of this study was to evaluate the safety and efficacy of fixed-combination brinzolamide 1%/brimonidine 0.2% (BBFC) versus concomitant administration of brinzolamide 1% plus …
Number of citations: 60 link.springer.com
T Aung, G Laganovska, TJH Paredes, JD Branch… - Ophthalmology, 2014 - Elsevier
… lower with brinzolamide than with BBFC and brimonidine, whereas blurred vision and ocular discomfort were slightly more common with BBFC than with brinzolamide or brimonidine. …
Number of citations: 69 www.sciencedirect.com
…, Brinzolamide Primary Therapy Study Group - Survey of …, 2000 - Elsevier
… reported in this study with brinzolamide 1.0% bid than with either brinzolamide 1.0% tid or … medical therapy on a long-term basis, brinzolamide, which produces little or no ocular burning …
Number of citations: 100 www.sciencedirect.com
G Katz, H DuBiner, J Samples, S Vold… - JAMA …, 2013 - jamanetwork.com
Importance This study evaluates the contribution of the individual components of an investigational non–β-antagonist fixed combination of brinzolamide, 1%, and brimonidine, 0.2%. …
Number of citations: 62 jamanetwork.com

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